molecular formula C19H25N3O2 B8408150 3-(Isoquinolin-5-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

3-(Isoquinolin-5-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B8408150
M. Wt: 327.4 g/mol
InChI Key: SCISNBKCBQZTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394286B2

Procedure details

To a solution of 3-(isoquinolin-5-ylamino)-piperidine-1-carboxylic acid tert-butyl ester (80 g, 0.244 mol) in EtOAc (1000 mL) was added HCl-EtOAc (1000 mL) at room temperature. The mixture was stirred at room temperature for 2.5 hours. TLC (DCM:MeOH=10:1) showed complete conversion. The solid was collected by filtration and dried under vacuum to give the title compound (66 g, 100%) as a yellow solid.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([NH:14][C:15]2[CH:24]=[CH:23][CH:22]=[C:21]3[C:16]=2[CH:17]=[CH:18][N:19]=[CH:20]3)[CH2:9]1)=O)(C)(C)C.Cl.CCOC(C)=O.C(Cl)[Cl:33].CO>CCOC(C)=O>[ClH:33].[CH:20]1[C:21]2[C:16](=[C:15]([NH:14][CH:10]3[CH2:11][CH2:12][CH2:13][NH:8][CH2:9]3)[CH:24]=[CH:23][CH:22]=2)[CH:17]=[CH:18][N:19]=1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)NC1=C2C=CN=CC2=CC=C1
Name
Quantity
1000 mL
Type
reactant
Smiles
Cl.CCOC(=O)C
Name
Quantity
1000 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
Cl.C1=NC=CC2=C(C=CC=C12)NC1CNCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 66 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.